molecular formula C19H14F2N2O4 B11436813 (2Z)-N-(3,4-difluorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide

(2Z)-N-(3,4-difluorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide

Cat. No.: B11436813
M. Wt: 372.3 g/mol
InChI Key: UFCWOUXUSIFDDF-NMWGTECJSA-N
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Description

[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE is a complex organic compound characterized by its unique structure, which includes a chromene core and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions. The difluorophenyl group is then introduced through a coupling reaction, often using reagents such as difluorobenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the chromene core can facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE
  • [(2Z)-3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE

Uniqueness

[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can result in distinct interactions with molecular targets, potentially leading to different therapeutic or industrial applications.

Properties

Molecular Formula

C19H14F2N2O4

Molecular Weight

372.3 g/mol

IUPAC Name

[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] propanoate

InChI

InChI=1S/C19H14F2N2O4/c1-2-17(24)27-23-19-13(9-11-5-3-4-6-16(11)26-19)18(25)22-12-7-8-14(20)15(21)10-12/h3-10H,2H2,1H3,(H,22,25)/b23-19-

InChI Key

UFCWOUXUSIFDDF-NMWGTECJSA-N

Isomeric SMILES

CCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

CCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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